
3-((4-Isopropylbenzyl)amino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Isopropylbenzyl)amino)butanamide is an organic compound with the molecular formula C14H22N2O. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This compound is characterized by the presence of an isopropylbenzyl group attached to the amino nitrogen and a butanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isopropylbenzyl)amino)butanamide can be achieved through various methods. One common approach involves the reaction of 4-isopropylbenzylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, resulting in the formation of the amide bond.
Another method involves the reductive amination of 4-isopropylbenzaldehyde with butanamide in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous as it allows for the direct formation of the amide bond without the need for acyl chlorides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Enzyme-catalyzed synthesis is also explored for its potential to offer higher selectivity and milder reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Isopropylbenzyl)amino)butanamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Electrophilic aromatic substitution reactions often require reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: Butanoic acid and 4-isopropylbenzylamine.
Reduction: 3-((4-Isopropylbenzyl)amino)butane.
Substitution: Various substituted derivatives of the benzyl group, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3-((4-Isopropylbenzyl)amino)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((4-Isopropylbenzyl)amino)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Butanamide: A simpler amide with a butanamide backbone but lacking the isopropylbenzyl group.
N-Benzylbutanamide: Similar structure but with a benzyl group instead of an isopropylbenzyl group.
4-Isopropylbenzylamine: Contains the isopropylbenzyl group but lacks the amide functionality.
Uniqueness
3-((4-Isopropylbenzyl)amino)butanamide is unique due to the presence of both the isopropylbenzyl group and the butanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
3-[(4-propan-2-ylphenyl)methylamino]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)13-6-4-12(5-7-13)9-16-11(3)8-14(15)17/h4-7,10-11,16H,8-9H2,1-3H3,(H2,15,17) |
Clave InChI |
NGDILOQMYJSJGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CNC(C)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


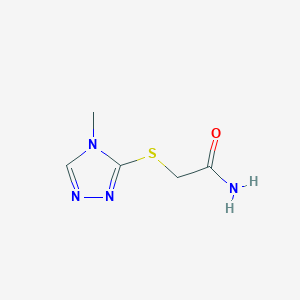

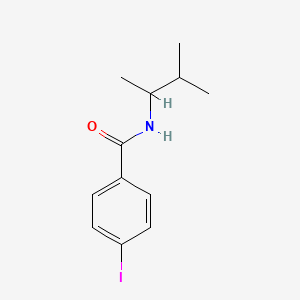
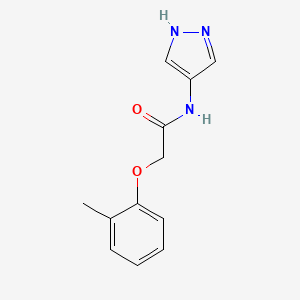

![[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)

![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-methoxypropyl)benzamide](/img/structure/B14911268.png)
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)
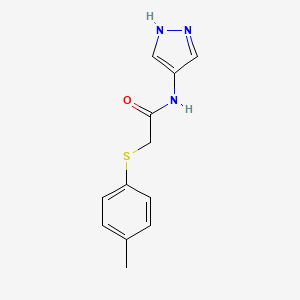
![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B14911285.png)
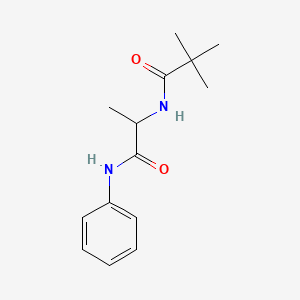
![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)
